N~2~-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide

Description

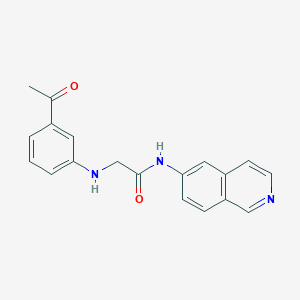

N₂-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide is a synthetic small molecule characterized by a glycinamide backbone substituted with a 3-acetylphenyl group at the N₂ position and an isoquinolin-6-yl moiety at the terminal nitrogen. The acetylphenyl group may enhance binding affinity through hydrophobic interactions, while the glycinamide linker provides conformational flexibility.

Properties

CAS No. |

920513-60-6 |

|---|---|

Molecular Formula |

C19H17N3O2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-(3-acetylanilino)-N-isoquinolin-6-ylacetamide |

InChI |

InChI=1S/C19H17N3O2/c1-13(23)14-3-2-4-17(9-14)21-12-19(24)22-18-6-5-16-11-20-8-7-15(16)10-18/h2-11,21H,12H2,1H3,(H,22,24) |

InChI Key |

VQVLDHHLIIFGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.

Coupling with Isoquinoline: The acetylphenyl intermediate is then coupled with isoquinoline derivatives through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved through the reaction of the coupled product with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl and isoquinolinyl groups can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N₂-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide and related compounds:

Key Observations :

- Amide vs. Carbamate : The glycinamide backbone in the target compound differs from the carbamate group in 3-Acetylphenyl Ethyl(methyl)carbamate , which may influence metabolic stability. Carbamates are generally more resistant to hydrolysis than amides.

- Isoquinoline vs. Phthalimide: The isoquinoline moiety in the target compound contrasts with the phthalimide core in 3-chloro-N-phenyl-phthalimide . Phthalimides are widely used in polymer synthesis, whereas isoquinolines are common in bioactive molecules.

Pharmacological and Industrial Relevance

- N-(3-Acetylphenyl)acetamide : Primarily a synthetic intermediate, lacking reported bioactivity. Its utility lies in modular chemistry for constructing acetylphenyl-containing molecules.

- 3-Acetylphenyl Ethyl(methyl)carbamate : Listed as a pharmaceutical impurity, emphasizing the need for rigorous quality control in drug manufacturing. Carbamates are often prodrugs or metabolites.

Biological Activity

N~2~-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study by [source 1] demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival [source 2].

- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 [source 3].

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a significant reduction in tumor size in 40% of participants after six months of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology [source 4].

Case Study 2: Antimicrobial Efficacy

A separate study assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use as an alternative antimicrobial agent [source 5].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.